N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-11(17-16(18)13-6-7-20-10-13)8-14-9-12-4-2-3-5-15(12)19-14/h2-7,9-11H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGZIHVTVYPAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including cyclization reactions of o-hydroxyaryl ketones or aldehydes.
Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents and appropriate precursors.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the benzofuran-propan-2-yl intermediate and thiophene-3-carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiophene rings, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran or thiophene derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectral Properties
Table 2: Structural and Electronic Comparisons
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely involves amide coupling between thiophene-3-carboxylic acid and a benzofuran-propan-2-amine, analogous to Ru-catalyzed methods in .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., acetyl, nitro) enhance reactivity but may reduce metabolic stability.
- Bulky substituents (e.g., tert-butyl) improve target selectivity via steric effects .
Q & A
Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]thiophene-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Coupling Reactions : Benzofuran-2-yl derivatives are coupled with thiophene-3-carboxamide precursors via nucleophilic substitution or condensation. Catalysts like RuCl₂(PPh₃)₃ may enhance cross-coupling efficiency, as seen in analogous thiophene-carboxamide syntheses .
- Reaction Conditions : Temperature control (60–100°C), solvent selection (acetonitrile, DMF), and base additives (triethylamine) are critical to minimize side reactions and improve yields .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradients) or recrystallization ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated?
Key analytical methods include:
- NMR Spectroscopy : ¹H/¹³C NMR confirms the benzofuran-thiophene linkage and propan-2-yl chain connectivity .
- HPLC : Purity assessment (>95%) and detection of hydrolytic degradation products under acidic/basic conditions .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H⁺] calculated vs. observed) .
Q. What preliminary biological activities have been reported?
- Receptor Interactions : Structural analogs (e.g., benzofuran-carboxamides) show affinity for serotonin receptors (5-HT₁A), suggesting potential neuropharmacological applications .
- Enzyme Inhibition : Benzofuran derivatives inhibit kinases and proteases, which can be screened via fluorescence-based assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent Modifications :
- Benzofuran Ring : Electron-donating groups (e.g., methoxy) at position 5 enhance receptor binding .
- Thiophene Carboxamide : Methylation at the 3-position improves metabolic stability .
- Pharmacophore Mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with target receptors .
Q. What computational tools predict pharmacokinetic properties?
Q. How to resolve contradictions in bioactivity data across studies?
- Assay Variability : Compare in vitro (e.g., cell-free kinase assays) vs. in vivo (rodent models) results. For example, high in vitro potency may not translate in vivo due to poor bioavailability .
- Dosage Optimization : Conduct dose-response curves (IC₅₀/EC₅₀) to identify therapeutic windows and off-target effects .
Q. What strategies improve synthetic scalability without compromising purity?
- Flow Chemistry : Continuous synthesis reduces batch inconsistencies and enhances reaction control .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste management .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
